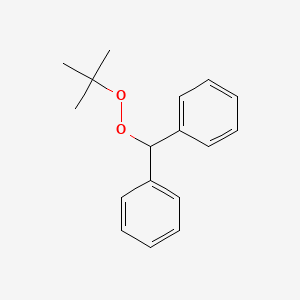
Benzhydryl-t-butylperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl-t-butylperoxide is an organic peroxide compound characterized by the presence of a benzhydryl group and a t-butyl group bonded to a peroxide linkage. This compound is known for its stability and is used in various chemical reactions and industrial applications due to its ability to generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzhydryl-t-butylperoxide can be synthesized through the reaction of benzhydrol with t-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzhydryl-t-butylperoxide primarily undergoes homolytic cleavage to generate free radicals. These radicals can participate in various reactions, including:
Oxidation: The peroxide bond can be cleaved to form benzhydryl and t-butyl radicals, which can further react with other substrates.
Substitution: The radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen and other peroxides. The reactions typically occur at elevated temperatures to facilitate the homolytic cleavage of the peroxide bond.
Substitution Reactions: Reagents such as halogens and other radical initiators are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Benzhydryl alcohol and t-butyl alcohol are common products formed from the oxidation of this compound.
Substitution Products: Various substituted benzhydryl and t-butyl derivatives can be formed depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzhydryl-t-butylperoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound is used in studies involving free radical biology and oxidative stress.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its ability to initiate polymerization reactions.
Mecanismo De Acción
Benzhydryl-t-butylperoxide can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: This compound also contains a peroxide linkage but has two t-butyl groups instead of a benzhydryl group. It is commonly used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Another peroxide compound, benzoyl peroxide, contains two benzoyl groups and is widely used in acne treatment and as a polymerization initiator.
Uniqueness: this compound is unique due to the presence of both benzhydryl and t-butyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific reaction pathways.
Comparación Con Compuestos Similares
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Propiedades
Número CAS |
55504-21-7 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
[tert-butylperoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clave InChI |
YVRWATFLIJFFHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

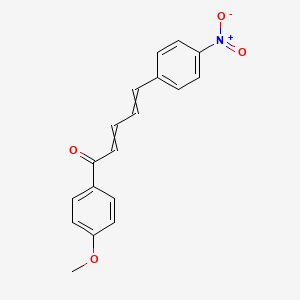
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
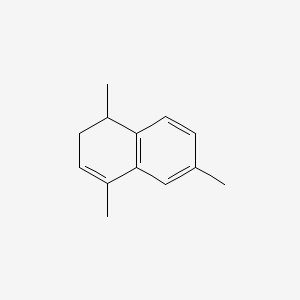
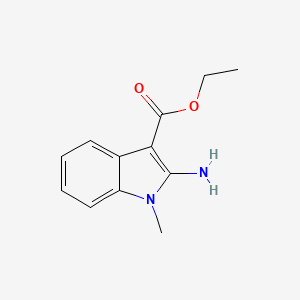
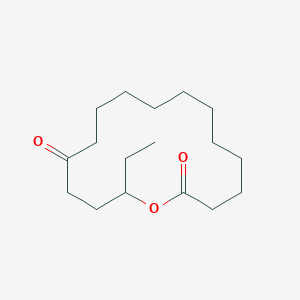
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)


